Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-
Overview
Description
Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- is a chemical compound with the molecular formula C10H9F3N2O2 It is a derivative of benzimidazole, characterized by the presence of two methoxy groups at positions 4 and 7, and a trifluoromethyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-2-(trifluoromethyl)benzimidazole typically involves the condensation of 1,4-dimethoxy-2,3-diaminobenzene with trifluoroacetic acid. The reaction proceeds through a cyclo-condensation mechanism, where the diamine reacts with the acid to form the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzimidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique pharmacological profile.
Industry: Utilized in the development of advanced materials, such as high-temperature proton exchange membranes for fuel cells
Mechanism of Action
The mechanism of action of benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to act as an antagonist for certain receptors, inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylbenzimidazole: Similar structure but lacks the methoxy groups.
4,7-Dimethoxybenzimidazole: Similar structure but lacks the trifluoromethyl group.
2-Trifluoromethylbenzoxazole: Contains an oxygen atom in place of the nitrogen in the benzimidazole ring.
Uniqueness
Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- is unique due to the combination of its trifluoromethyl and methoxy substituents, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications compared to its analogs .
Properties
IUPAC Name |
4,7-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c1-16-5-3-4-6(17-2)8-7(5)14-9(15-8)10(11,12)13/h3-4H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWDQEOXYVYICR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=C(N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237676 | |
Record name | Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89427-14-5 | |
Record name | Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089427145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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